Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate
Description
Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate is a halogenated benzoate ester featuring a bromomethyl group at position 2, chlorine at position 5, and iodine at position 3 on the benzene ring. This compound is part of a broader class of polyhalogenated aromatic esters, which are pivotal intermediates in pharmaceutical synthesis and materials science. Its structural complexity, with multiple halogens, confers unique reactivity patterns, particularly in nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C9H7BrClIO2 |
|---|---|
Molecular Weight |
389.41 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate |
InChI |
InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3 |
InChI Key |
KPDYXLQJWPWNCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)I)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate typically involves:
- Starting from a suitably substituted benzoate ester precursor.
- Introduction of halogen substituents (iodo and chloro) via electrophilic aromatic substitution or Sandmeyer-type reactions.
- Bromomethylation at the ortho position relative to the ester group by radical bromination or halomethylation techniques.
This multi-step approach ensures regioselective functionalization of the aromatic ring.
Detailed Preparation Steps
Step 1: Preparation of 2-chloro-5-iodobenzoic Acid or Ester Intermediate
A key precursor is 2-chloro-5-iodobenzoic acid or its methyl ester. According to a patented method, this intermediate is prepared by:
- Iodination of methyl anthranilate or methyl o-aminobenzoate with iodine compounds under controlled conditions.
- Conversion of the amino group to a diazonium salt via diazotization with sodium nitrite in acidic medium.
- Sandmeyer reaction with cuprous chloride to introduce the chloro substituent at the diazonium position.
- Esterification or saponification steps to obtain the methyl ester or acid form as needed.
The reaction conditions include temperature control (0–60°C), nitrogen atmosphere, and careful addition of reagents to optimize yield (~90% reported) and purity.
Step 2: Bromomethylation of the Aromatic Ring
The bromomethyl group at position 2 is introduced by bromination of the methyl group adjacent to the aromatic ring. Two main methods are employed:
Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds under reflux or controlled heating, generating bromomethyl substituents selectively at the benzylic position.
Direct bromination with bromine (Br2) in the presence of catalysts like iron(III) bromide (FeBr3), which facilitates electrophilic substitution at the methyl group attached to the aromatic ring.
The choice of method depends on scale, desired selectivity, and available equipment. Radical bromination with NBS is preferred for laboratory synthesis due to milder conditions and better control.
Representative Reaction Conditions and Yields
Industrial Considerations
Industrial synthesis emphasizes cost-effectiveness, safety, and scalability:
- Use of continuous flow reactors for bromination steps to improve heat and mass transfer.
- Optimization of reagent stoichiometry, especially for hazardous reagents like bromine and sodium nitrite.
- Advanced purification techniques such as distillation and recrystallization to achieve high purity.
- Strict control of temperature and pH during diazotization and Sandmeyer reactions to minimize side products and maximize yield.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Differences in Preparation |
|---|---|---|
| Methyl 2-(bromomethyl)-4-chlorobenzoate | C9H8BrClO2 | Similar bromomethylation methods; lacks iodine substituent |
| Methyl 3-bromo-5-chlorobenzoate | C8H6BrClO2 | Different halogen positioning; bromination on aromatic ring rather than benzylic position |
| Methyl 4-bromo-3-iodobenzoate | C8H6BrIO2 | Iodine and bromine positions swapped; synthetic routes adjusted accordingly |
The presence of iodine in this compound requires additional iodination steps and careful handling during Sandmeyer reactions to maintain regioselectivity and yield.
Summary of Preparation Methodology
| Preparation Stage | Description |
|---|---|
| Precursor synthesis | Iodination of methyl anthranilate or methyl o-aminobenzoate followed by Sandmeyer chlorination |
| Esterification or saponification | Conversion to methyl ester or acid form |
| Bromomethylation | Radical bromination using NBS/AIBN or electrophilic bromination with Br2/FeBr3 |
| Purification | Extraction, distillation, recrystallization |
| Industrial scale considerations | Continuous flow, reagent optimization, safety protocols |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated benzoates or partially reduced intermediates.
Scientific Research Applications
Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and nucleic acids. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of covalent inhibitors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Halogen Diversity: The presence of iodine (high polarizability) and bromine/bromomethyl groups in the target compound enhances electrophilicity at the aromatic ring, facilitating reactions like Ullmann coupling or nucleophilic aromatic substitution .
- Bromomethyl Group : The bromomethyl moiety at position 2 acts as a leaving group, enabling alkylation or nucleophilic displacement. This is absent in Methyl 2-acetamido-5-iodobenzoate , which instead offers an amide group for hydrogen bonding in drug design .
Steric and Physical Properties
- Molecular Weight and Solubility : While exact data are unavailable, the addition of iodine (atomic weight ~127) and bromine (~80) likely increases molecular weight and lipophilicity compared to fluorine-containing analogs like Methyl 5-bromo-2-chloro-4-fluoro-3-iodobenzoate , which may exhibit better solubility in polar solvents .
Research Findings and Limitations
- Synthetic Challenges: Multi-halogenated benzoates often require precise reaction conditions to avoid undesired substitutions.
- Comparative Stability : Bromomethyl groups are less stable under basic conditions compared to acetamido or trifluoromethyl groups, limiting the target compound’s utility in high-pH environments .
Biological Activity
Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluation, and therapeutic potential based on current research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes halogen substituents, which are known to enhance biological activity in various compounds. The synthesis typically involves the bromination of methyl 5-chloro-3-iodobenzoate, followed by appropriate reaction conditions to yield the desired product. The synthetic route can be summarized as follows:
- Starting Material : Methyl 5-chloro-3-iodobenzoate.
- Reagents : Bromine or brominating agents.
- Conditions : Solvent systems such as acetone or dichloromethane may be used under reflux conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various brominated benzoate derivatives, including this compound. The compound has been evaluated for its effects on cancer cell lines, particularly focusing on apoptosis induction and cell cycle arrest.
Key Findings :
- Apoptosis Induction : In vitro studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Flow cytometry assays indicated increased late apoptosis and necrosis at higher concentrations .
- Cell Cycle Arrest : The compound notably affects cell cycle progression, with a marked increase in cells arrested in the G2/M phase upon treatment. This suggests a mechanism that may inhibit cancer cell proliferation through cell cycle regulation .
Inhibition of Enzymatic Activity
The compound has also been assessed for its ability to inhibit specific enzymes implicated in cancer progression. For example, it was found to exhibit inhibitory activity against histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation .
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on MCF7 Cells :
- In Vivo Studies :
Data Tables
The following table summarizes the biological activity data for this compound:
| Biological Activity | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Apoptosis Induction | MCF7 | 0.1 | Activation of apoptotic pathways |
| Cell Cycle Arrest | HCT116 | 0.5 | G2/M phase arrest |
| HDAC Inhibition | Various | 0.05 | Inhibition of histone deacetylases |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate, and what factors influence the choice of halogenation agents?
- Methodological Answer : The synthesis typically involves sequential halogenation and esterification. For example, bromination of a methyl benzoate precursor using agents like under radical initiation, followed by iodination via electrophilic substitution. The choice of halogenation agents depends on reactivity and regioselectivity: bromine sources (e.g., , NBS) are preferred for allylic or benzylic positions, while iodination may require directed metalation or Ullmann-type coupling. Light-sensitive intermediates necessitate controlled conditions (e.g., dark reactions) to avoid decomposition .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : The bromomethyl group () typically appears as a singlet at ~4.6–4.7 ppm, while the ester methyl group resonates at ~3.8–3.9 ppm. Aromatic protons exhibit splitting patterns dependent on substituent positions (e.g., para-chloro groups may deshield adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular ion () and isotopic patterns from bromine/iodine.
- Elemental Analysis : Used to validate stoichiometry, particularly for heavy atoms like Br and I.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Protect from light and moisture; store in amber glassware at 2–8°C under inert gas (e.g., ) to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizing agents (e.g., peroxides) due to potential exothermic reactions .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Advanced Research Questions
Q. What strategies can be employed to optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Heck Coupling : The iodo substituent is more reactive than bromine in palladium-catalyzed reactions. Use ligands like to enhance selectivity for iodine in aryl halide couplings .
- Sonogashira Coupling : Prioritize the bromomethyl group for alkyne insertion by employing copper(I) iodide and palladium catalysts. Steric hindrance from the methyl ester may require elevated temperatures (80–100°C) .
Q. How do steric and electronic effects influence the reactivity of the bromomethyl and iodo substituents in nucleophilic substitution reactions?
- Methodological Answer :
- Bromomethyl Group : The benzylic bromine is highly electrophilic but sterically accessible. It undergoes reactions with soft nucleophiles (e.g., thiols, amines) in polar aprotic solvents (e.g., DMF) .
- Iodo Substituent : The electron-withdrawing ester group meta to iodine increases its electrophilicity, favoring aryl iodide participation in Ullmann or Suzuki couplings. Steric hindrance from adjacent substituents may require bulkier ligands (e.g., ) to accelerate turnover .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity, and how can they be addressed?
- Methodological Answer :
- Purification : Column chromatography on silica gel (hexane:EtOAc gradient) is effective but time-consuming. Alternative methods include recrystallization from ethanol/water mixtures or fractional distillation under reduced pressure .
- Byproduct Formation : Monitor for dihalogenation byproducts (e.g., over-iodination) using TLC or HPLC. Adjust stoichiometry (e.g., 1.1 equiv. ) and reaction time to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
